molecular formula C14H15N3O4S2 B2682697 3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid CAS No. 944895-07-2

3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid

Cat. No.: B2682697
CAS No.: 944895-07-2
M. Wt: 353.41
InChI Key: SGZAIVGFJKFDJE-UHFFFAOYSA-N
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Description

3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid is an organic compound that belongs to the class of pyridinylpiperazines These compounds are characterized by a pyridine ring linked to a piperazine ring, which is further connected to a sulfonyl group and a thiophene-2-carboxylic acid moiety

Properties

IUPAC Name

3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S2/c18-14(19)13-11(4-10-22-13)23(20,21)17-8-6-16(7-9-17)12-3-1-2-5-15-12/h1-5,10H,6-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZAIVGFJKFDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridinylpiperazine intermediate: This step involves the reaction of pyridine with piperazine under suitable conditions to form the pyridinylpiperazine intermediate.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Coupling with thiophene-2-carboxylic acid: Finally, the sulfonylated intermediate is coupled with thiophene-2-carboxylic acid under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent research indicates that derivatives of thiophene-based compounds exhibit promising anticancer properties. For instance, thiazole-pyridine hybrids have shown significant growth inhibition against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). One study reported that a thiazole-pyridine hybrid demonstrated an IC50 value of 5.71 µM against breast cancer cells, outperforming the standard drug 5-fluorouracil with an IC50 of 6.14 µM .

Case Study:
A study synthesized several thiazole-pyridine derivatives and evaluated their anticancer activities in vitro. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antiproliferative effects, highlighting the importance of structural modifications in developing effective anticancer agents .

Anticonvulsant Properties

The compound's structural features suggest potential anticonvulsant activity. A series of thiazole derivatives were tested for their ability to inhibit seizures in animal models. Compounds with specific substitutions demonstrated significant efficacy, with median effective doses lower than those of standard medications like ethosuximide .

Data Table: Anticonvulsant Activity of Thiazole Derivatives

Compound IDMedian Effective Dose (mg/kg)Toxic Dose (mg/kg)Protection Index
118.4170.29.2
2<20Not specifiedNot specified

Carbonic Anhydrase Inhibition

Certain derivatives of thiophene compounds have been identified as potent inhibitors of carbonic anhydrase enzymes, which play crucial roles in physiological processes such as respiration and acid-base balance. A study found that specific thiazole derivatives exhibited strong inhibitory activity against carbonic anhydrase III, suggesting potential therapeutic applications in conditions like glaucoma and epilepsy .

Case Study:
In vitro assays revealed that modifications to the thiazole ring significantly impacted the inhibitory activity against carbonic anhydrase, emphasizing the need for structure-activity relationship studies in drug design .

Antimicrobial Activity

Thiophene-containing compounds have also been evaluated for their antimicrobial properties. Research indicates that certain derivatives display significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

Data Table: Antimicrobial Activity of Thiophene Derivatives

Compound IDBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CC. albicans64 µg/mL

Mechanism of Action

The mechanism of action of 3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid (referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exert effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : Compound 1 has been reported to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting tumor growth and proliferation.
  • Modulation of Gene Expression : It appears to influence the expression of genes associated with cancer progression, including c-myc and p53, which are critical in cell cycle regulation and apoptosis .

Antitumor Activity

Research has indicated that compound 1 exhibits promising antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, with IC50 values indicating significant cytotoxicity. For instance, compounds with similar structures have shown IC50 values ranging from 1.61 µg/mL to 2.00 µg/mL against different cancer types . The presence of the thiophene moiety is believed to enhance this activity.

Anticonvulsant Properties

Additionally, derivatives of compound 1 have been evaluated for anticonvulsant activity. A related study found that certain thiazole-integrated compounds displayed high anticonvulsant properties, suggesting that structural modifications could lead to enhanced pharmacological profiles .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiophene and piperazine rings significantly affect the biological activity of compound 1:

Substituent Effect on Activity
Methyl group at position 4Increases antitumor efficacy
Electron-withdrawing groupsEnhances cytotoxicity against cancer cells
Variations in piperazineAlters binding affinity to target proteins

Study 1: Anticancer Efficacy

In a study published in MDPI, a series of thiophene derivatives were synthesized and tested for their anticancer properties. Compound 1 demonstrated significant inhibition of cell proliferation in HT29 colorectal cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related compounds showed that modifications similar to those in compound 1 led to enhanced anticonvulsant activity in animal models. The study highlighted the importance of the piperazine ring in mediating these effects .

Q & A

Q. What are the recommended synthetic routes for 3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves sulfonation of the thiophene ring followed by coupling with 4-pyridin-2-ylpiperazine. A stepwise approach is advised:

Sulfonation : React thiophene-2-carboxylic acid with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group .

Coupling : Use a nucleophilic substitution reaction with 4-pyridin-2-ylpiperazine in anhydrous dichloromethane (DCM) and triethylamine (TEA) as a base. Purify via column chromatography (silica gel, eluent: DCM/methanol 9:1) .
Key Consideration: Monitor reaction progress via TLC (Rf ~0.5 in methanol/DCM) to avoid over-sulfonation.

Q. How should researchers characterize this compound for structural confirmation?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
  • NMR : Analyze 1^1H and 13^13C NMR spectra for characteristic peaks:
  • Thiophene protons: δ 7.2–7.5 ppm (multiplet).
  • Piperazine protons: δ 2.8–3.5 ppm (broad singlet).
  • Pyridinyl protons: δ 8.2–8.6 ppm (doublet) .
  • HPLC : Use a C18 column (Ascentis® Express) with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) + 0.1% TFA .
  • Mass Spectrometry : Confirm molecular ion peak [M+H]+ at m/z 380.3 (calculated) .

Q. What are the solubility and formulation considerations for this compound?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves well in polar aprotic solvents (e.g., DMSO, DMF). For biological assays:
  • Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to ≤1% DMSO.
  • Avoid prolonged storage in acidic conditions to prevent hydrolysis of the sulfonyl group .

Q. What safety protocols are essential during handling?

  • Methodological Answer : Refer to SDS guidelines for thiophene derivatives:
  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood for weighing and reactions.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Methodological Answer : Focus on modifying two regions:
  • Piperazine Substituents : Replace pyridinyl with bulkier groups (e.g., 4-ethylpiperazine) to enhance receptor binding. Test analogs using radioligand displacement assays .
  • Thiophene Core : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to improve metabolic stability. Evaluate pharmacokinetics in rodent models .
    Example Table:
Modification SiteGroup TestedIC50 (nM)Selectivity Index
Piperazine4-Ethyl12 ± 1.58.2
Thiophene (C5)NO218 ± 2.15.7

Q. How to resolve contradictions in analytical data (e.g., HPLC purity vs. biological activity)?

  • Methodological Answer : Discrepancies often arise from undetected stereoisomers or impurities:

Chromatographic Optimization : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (85:15) to separate epimers .

LC-MS/MS : Quantify trace impurities (e.g., desulfonated byproduct) using multiple reaction monitoring (MRM) transitions .

Biological Replicates : Perform dose-response curves in triplicate to assess variability .

Q. What advanced techniques validate target engagement in cellular assays?

  • Methodological Answer : Combine functional and biophysical assays:
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip; measure binding kinetics (ka/kd) at 25°C .
  • Cellular Thermal Shift Assay (CETSA) : Treat cells with 10 µM compound, lyse, and quantify protein stability via Western blot .
    Critical Step: Include a negative control (e.g., piperazine-free analog) to confirm specificity.

Q. How to address inconsistent biological activity across research groups?

  • Methodological Answer : Variability may stem from differences in:
  • Compound Purity : Validate batches via 19^19F NMR (if fluorinated analogs exist) .
  • Cell Line Authenticity : Use STR profiling to confirm cell lines and culture conditions (e.g., hypoxia vs. normoxia) .
  • Data Normalization : Standardize activity to a reference inhibitor (e.g., staurosporine for kinase assays) .

Data Contradiction Analysis Table

IssuePotential SourceResolution StrategyCitation
Low HPLC purityEpimeric contaminationChiral chromatography
Inconsistent IC50Cell line driftSTR profiling + reference controls
Unanticipated toxicityResidual DMSO in formulationLyophilize and reconstitute in PBS

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